4-Nitrobenzo[c]isoxazole
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-nitro-2,1-benzoxazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4N2O3/c10-9(11)7-3-1-2-6-5(7)4-12-8-6/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QWYNIHBIOHDNKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NOC=C2C(=C1)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
The Structural Framework and Significance of the Benzo C Isoxazole Core
The benzo[c]isoxazole scaffold, also known as anthranil, is a bicyclic aromatic heterocycle. Its structure consists of a benzene (B151609) ring fused to an isoxazole (B147169) ring. This core is considered a "privileged scaffold" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds capable of binding to a variety of biological targets. nih.govrsc.orgrsc.org
The prevalence of the benzoisoxazole core is evident in its incorporation into a number of widely used pharmaceutical drugs. Notable examples include the anticonvulsant Zonisamide and the atypical antipsychotics Risperidone and Paliperidone. nih.gov The therapeutic versatility of this scaffold is extensive, with derivatives demonstrating a wide array of pharmacological activities, including:
Antimicrobial nih.gov
Anticancer nih.gov
Anti-inflammatory nih.gov
Anticonvulsant nih.gov
Antipsychotic nih.gov
Antidiabetic nih.gov
This broad spectrum of activity underscores the importance of the benzoisoxazole framework as a foundational structure for the development of new therapeutic agents. nih.govrsc.org Its ability to serve as a building block for more complex molecules further cements its significance in synthetic and medicinal chemistry. rsc.orgacs.org
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | CAS Number |
|---|---|---|---|
| This compound | C7H4N2O3 | 164.12 | 188860-13-1 bldpharm.combldpharm.comevitachem.comchemblink.com |
| 6-Nitrobenzo[d]isoxazole | C7H4N2O3 | 164.12 | 39835-08-0 nih.gov |
The Role of Nitro Substituted Benzo C Isoxazoles in Heterocyclic Chemistry
The introduction of a nitro (NO₂) group onto the benzo[c]isoxazole framework, as in 4-Nitrobenzo[c]isoxazole, significantly influences the molecule's chemical properties and reactivity. The nitro group is strongly electron-withdrawing, which can enhance or modify the biological activity of the parent scaffold. ontosight.ai For instance, some studies have noted that benzisoxazoles featuring an electron-withdrawing nitro group exhibit notable anti-inflammatory properties.
From a synthetic chemistry perspective, the presence of the nitro group renders the aromatic ring electron-deficient. This heightened electrophilicity makes nitro-substituted benzoisoxazoles valuable intermediates for a variety of chemical transformations. psu.edursc.org Research on related compounds, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, has shown that dinitro-substitution makes the molecule highly susceptible to nucleophilic attack. psu.edursc.org This reactivity allows for processes like nucleophilic aromatic substitution (SNAr), where the nitro group can be displaced by various nucleophiles, and the formation of Meisenheimer complexes. psu.edursc.org This versatility enables the straightforward synthesis of a diverse range of polysubstituted benzoisoxazole derivatives that would otherwise be difficult to access. chim.it The synthesis of novel 2,1-benzisoxazoles from nitroarenes further illustrates the utility of the nitro group in forming the isoxazole (B147169) ring itself. thieme-connect.comthieme-connect.com
| Activity | Reference |
|---|---|
| Antipsychotic | nih.govnih.gov |
| Anticonvulsant | nih.govnih.gov |
| Antimicrobial | nih.govnih.gov |
| Anti-inflammatory | nih.govnih.gov |
| Anticancer | nih.govnih.gov |
| Antitubercular | nih.gov |
| Antidiabetic | nih.gov |
| Cholinesterase Inhibition (Alzheimer's Disease) | nih.gov |
Historical Context of Benzo C Isoxazole Synthesis and Early Chemical Investigations
Classical Cyclization and Ring Formation Approaches
Classical methods for the synthesis of the benzo[c]isoxazole ring system often rely on the intramolecular cyclization of suitably substituted benzene precursors. These approaches are characterized by their foundational role in the development of synthetic routes to this important heterocyclic motif.
Intramolecular O-Acylation Cyclization Strategies
A fundamental approach to the formation of the benzo[c]isoxazole ring is through the spontaneous cyclization of o-acylphenylhydroxylamines. In this strategy, an ortho-acyl substituted phenylhydroxylamine undergoes an intramolecular condensation, where the hydroxylamine (B1172632) nitrogen attacks the carbonyl carbon, followed by dehydration to yield the fused isoxazole ring. While this method is a cornerstone in isoxazole synthesis, its application to nitro-substituted derivatives requires careful management of the reaction conditions to accommodate the electronic effects of the nitro group.
Another classical, though less direct, route involves the acylation of pre-existing isoxazole systems to introduce desired functional groups. For instance, isoxazoles can be acylated with various acyl chlorides in the presence of a base like sodium hydride to yield acylated derivatives. nih.gov This method, however, pertains to the modification of a pre-formed isoxazole ring rather than its de novo synthesis.
Reductive Cyclization of Ortho-Nitrobenzaldehydes and Related Precursors
The reductive cyclization of ortho-nitro-substituted aromatic compounds is a widely employed strategy for the synthesis of various nitrogen-containing heterocycles. In the context of this compound synthesis, this approach typically involves the reduction of a nitro group to a hydroxylamine or a related intermediate, which then undergoes intramolecular cyclization with an adjacent carbonyl group.
A key example of this methodology is the indium-mediated reduction of 2-nitroacylbenzenes. chemicalbook.com In this process, indium metal, often in the presence of a mediator, facilitates the reduction of the nitro group in a 2-nitro-substituted benzaldehyde (B42025) or ketone. The resulting intermediate readily undergoes heterocyclization to form the benzo[c]isoxazole ring system. chemicalbook.com This method is advantageous due to the mild reaction conditions and the high efficiency often observed.
A related classical method is the reductive cyclization of 2-nitrocinnamic acid derivatives to form quinolin-2-ones, which highlights the utility of nitro group reduction in intramolecular cyclization reactions for heterocycle synthesis. thieme-connect.de
Fe(II)-Catalyzed Intramolecular Cyclization of 2-Acylarylazides
A significant advancement in the synthesis of benzo[c]isoxazoles involves the use of iron catalysis. Specifically, the Fe(II)-catalyzed intramolecular cyclization of 2-acylarylazides has emerged as a powerful method. chemicalbook.com In this reaction, a 2-acylarylazide is treated with an iron(II) catalyst, which promotes the decomposition of the azide (B81097) and facilitates the subsequent intramolecular cyclization to form the benzo[c]isoxazole ring. This methodology offers a valuable alternative to traditional methods, often proceeding under mild conditions with good functional group tolerance.
It is worth noting that iron catalysis is also employed in other isoxazole syntheses. For example, iron(III) nitrate (B79036) has been used as both a nitration and cyclization reagent in the synthesis of isoxazoles from alkynes. organic-chemistry.org This demonstrates the versatility of iron catalysts in facilitating the formation of the isoxazole ring through different mechanistic pathways.
Indium-Mediated Heterocyclization and Reduction Methods
Indium-mediated reactions have gained prominence in organic synthesis due to the unique reactivity and selectivity of indium. In the synthesis of 4-nitrobenzo[c]isoxazoles, indium plays a crucial role in mediating the reductive heterocyclization of 2-nitroacylbenzenes. chemicalbook.com This transformation can be achieved through the direct reduction of the nitro compound, followed by intramolecular cyclization. The use of indium often allows for reactions to be conducted under mild conditions, and in some cases, in aqueous media, which aligns with the principles of green chemistry.
The general applicability of indium in promoting reductive cyclizations of nitroarenes is well-documented. For instance, indium has been successfully used in the synthesis of 2,1-benzisoxazoles and indazoles from N-(2-nitrobenzylidene)anilines, showcasing its utility in forming various heterocyclic systems from nitro-aromatic precursors. rsc.org
Table 1: Comparison of Classical Cyclization Methods for Benzo[c]isoxazole Synthesis
| Method | Precursor | Key Reagents/Catalysts | Advantages | Reference(s) |
| Intramolecular O-Acylation Cyclization | o-Acylphenylhydroxylamine | Spontaneous | Fundamental, direct | chemicalbook.com |
| Reductive Cyclization | 2-Nitroacylbenzene | Indium, SnCl₂ | Mild conditions, high efficiency | chemicalbook.com |
| Fe(II)-Catalyzed Cyclization | 2-Acylarylazide | Fe(II) salts | Mild conditions, good functional group tolerance | chemicalbook.com |
| Indium-Mediated Heterocyclization | 2-Nitroacylbenzene | Indium | Mild conditions, potential for aqueous media | chemicalbook.comrsc.org |
Modern and Regioselective Synthesis Techniques
Modern synthetic methodologies for this compound and its derivatives often focus on achieving high regioselectivity and efficiency through the use of advanced catalytic systems and reaction pathways.
1,3-Dipolar Cycloaddition Reactions in Isoxazole Ring Formation
The 1,3-dipolar cycloaddition reaction is a powerful and versatile tool for the construction of five-membered heterocyclic rings, including isoxazoles. This reaction typically involves the [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkyne or an alkene.
A common strategy for the synthesis of substituted benzisoxazoles is the reaction of in situ generated nitrile oxides with arynes. nih.govscispace.com For instance, the reaction can be mediated by tetrabutylammonium (B224687) fluoride (B91410) (TBAF), which facilitates the formation of both the nitrile oxide from a suitable precursor (e.g., a hydroximoyl chloride) and the benzyne (B1209423) from an aryne precursor (e.g., o-(trimethylsilyl)phenyl triflate). nih.gov This approach is often characterized by very short reaction times and good to excellent yields of the desired 1,2-benzisoxazole (B1199462) derivatives. nih.gov
The scope of this reaction is broad, tolerating a variety of functional groups on both the nitrile oxide and the aryne precursor. organic-chemistry.org This allows for the synthesis of a wide range of functionalized benzisoxazoles. Furthermore, intramolecular versions of the nitrile oxide cycloaddition have been developed, providing an efficient route to fused tetracyclic isoxazole-containing ring systems. mdpi.com
The reaction conditions for 1,3-dipolar cycloadditions can be varied to optimize yield and regioselectivity. For example, some cycloadditions can proceed rapidly under mild, catalyst-free conditions. researchgate.net Sequential 1,3-dipolar cycloadditions have also been employed to construct complex molecules containing multiple isoxazole rings. nih.gov
Table 2: Examples of 1,3-Dipolar Cycloaddition for Benzisoxazole Synthesis
| Nitrile Oxide Precursor | Dipolarophile | Key Reagents/Conditions | Product Type | Reference(s) |
| Hydroximoyl chloride | Benzyne (from precursor) | TBAF | 1,2-Benzisoxazoles | nih.gov |
| Nitrone | Aryne | CsF, THF, 65 °C | Benzisoxazolines | organic-chemistry.org |
| N-propargylbenzimidazole oxime | Internal alkyne | NaOCl (for in situ nitrile oxide formation) | Tetracyclic isoxazole | mdpi.com |
Nitrile Oxide Cycloadditions to Alkenes and Alkynes
The [3+2] cycloaddition of a nitrile oxide with a dipolarophile, such as an alkene or alkyne, is a fundamental and powerful method for constructing the isoxazole ring. mdpi.comnsf.govbeilstein-journals.org In the context of this compound, this typically involves an intramolecular reaction, where the nitrile oxide and the dipolarophile are tethered within the same molecule, facilitating the formation of the fused ring system.
A general approach involves the in-situ generation of a nitrile oxide from an appropriate precursor, such as an aldoxime, which then undergoes an intramolecular nitrile oxide cycloaddition (INOC) reaction. For instance, a suitably substituted ortho-alkynyl nitrobenzene (B124822) derivative can be envisioned as a precursor. The nitro group can be reduced to an amine, diazotized, and converted to an azide, which upon reduction or rearrangement could lead to a reactive intermediate that cyclizes. A more direct approach would involve an ortho-substituted benzaldehyde oxime tethered to an alkyne. The generation of the nitrile oxide from the oxime functionality, often through oxidation, would trigger the intramolecular cycloaddition to form the benzo[c]isoxazole ring. mdpi.comresearchgate.net
The regioselectivity of the cycloaddition is a crucial aspect. While intermolecular cycloadditions often yield a mixture of regioisomers, the intramolecular nature of the reaction in forming fused systems provides a high degree of control, typically leading to a single, well-defined product. mdpi.com The constraints of the tethered system direct the cycloaddition to occur in a specific orientation, making INOC a highly efficient strategy for the synthesis of complex fused heterocycles. mdpi.comresearchgate.net
| Precursor Type | Reagents/Conditions for Nitrile Oxide Generation | Dipolarophile | Product Type | Ref. |
| Aldoxime | Bleach (NaOCl), Biphasic DCM/Water | Tethered Alkyne | Fused Isoxazole | mdpi.com |
| Nitroalkane | Phenyl isocyanate, Et3N | Tethered Alkene/Alkyne | Fused Isoxazoline (B3343090)/Isoxazole | researchgate.net |
| Hydroximoyl Halide | Base (e.g., Et3N) | Alkene/Alkyne | Isoxazoline/Isoxazole | nih.gov |
Inverse Electron-Demand Hetero-Diels–Alder Reactions for Isoxazole Scaffolds
The Inverse Electron-Demand Hetero-Diels–Alder (IEDHDA) reaction is a powerful tool for the synthesis of heterocyclic systems. nih.govresearchgate.netnih.gov In this reaction, an electron-deficient diene reacts with an electron-rich dienophile. For the construction of an isoxazole scaffold, a 1-oxa-3-azabutadiene or a related heterodienic system would be required.
While direct application of IEDHDA for the synthesis of this compound is not extensively documented, the principles of this reaction can be applied to construct the core isoxazole ring which could then be further functionalized. For example, a nitro-substituted o-quinonemethide or a related transient species could potentially act as the heterodiene, reacting with a suitable dienophile to form a dihydro-benzo[c]isoxazole derivative, which could then be oxidized to the aromatic system. The presence of electron-withdrawing groups on the heterodiene, such as a nitro group, is known to enhance the reactivity in IEDHDA reactions. nih.gov
The versatility of the IEDHDA reaction lies in its ability to rapidly construct complex heterocyclic frameworks with a high degree of stereocontrol. The reaction can be catalyzed by Lewis acids to enhance its rate and selectivity. researchgate.net
| Heterodiene Type | Dienophile Type | Key Features | Potential Application | Ref. |
| 1-Oxa-3-azabutadiene | Electron-rich alkene | Construction of dihydropyran rings | Analogous construction of isoxazoline rings | nih.gov |
| 1,2,4,5-Tetrazines | Enamines, Enol ethers | Formation of pyridazines, adaptable to other heterocycles | Conceptual pathway to functionalized pyridines/diazines | nih.gov |
| Nitrosoalkenes/Azoalkenes | Electron-rich heterocycles/olefins | Formation of various N,O-heterocycles | Potential for building blocks for fused isoxazoles | mdpi.com |
Metal-Free Synthetic Protocols for Benzo[c]isoxazoles
The development of metal-free synthetic methods is a cornerstone of green chemistry, aiming to reduce the environmental impact and cost associated with metal catalysts. researchgate.netnih.gov Several metal-free approaches have been successfully employed for the synthesis of benzo[c]isoxazole derivatives.
One notable metal-free method involves the intramolecular cyclization of o-nitroaryl compounds. For instance, the thermal decomposition of 2,4,6-trinitrotoluene (B92697) has been reported to yield 4,6-dinitrobenzo[c]isoxazole (B13995404) as a byproduct, suggesting an intramolecular cyclization pathway involving the nitro group and the methyl group. arkat-usa.org More controlled and preparatively useful methods often involve the intramolecular nucleophilic substitution of a nitro group by a suitably positioned nucleophile.
Another strategy involves the use of hypervalent iodine reagents to mediate the cyclization of aldoximes. These reagents are environmentally benign alternatives to heavy metals and can efficiently promote the oxidative cyclization to form the isoxazole ring. mdpi.com
Intramolecular Nucleophilic Substitution for Fused Systems
Intramolecular nucleophilic aromatic substitution (SNAr) is a powerful strategy for the synthesis of fused heterocyclic systems, including benzo[c]isoxazoles. beilstein-journals.org This approach typically involves an ortho-substituted nitrobenzene where a nucleophilic group displaces the nitro group or another leaving group to form the fused ring.
A study on the synthesis of isoxazolo[4,5-b]pyridines, which are structurally related to benzo[c]isoxazoles, demonstrated the efficiency of intramolecular nucleophilic substitution of a nitro group. beilstein-journals.org In this method, a 2-chloro-3-nitropyridine (B167233) derivative is reacted with a compound containing an active methylene group. The initial nucleophilic substitution of the chlorine is followed by an intramolecular cyclization where the enolate attacks the carbon bearing the nitro group, leading to its displacement and the formation of the fused isoxazole ring. The presence of electron-withdrawing groups on the aromatic ring, such as the nitro group in this compound, facilitates this type of reaction.
Theoretical studies have also shed light on the feasibility of such cyclizations, for example, in the sterically facilitated intramolecular nucleophilic substitution of a dimethylamino group in ortho-oximes of dimethylaniline derivatives to form fused isoxazoles. mdpi.com
| Starting Material | Nucleophile | Key Reaction | Product | Ref. |
| 2-Chloro-3-nitropyridine derivative | Active methylene compound | Intramolecular SNAr of nitro group | Fused isoxazolo[4,5-b]pyridine | beilstein-journals.org |
| ortho-Oxime of dimethylaniline | Oxime oxygen | Sterically facilitated intramolecular substitution | Fused isoxazole | mdpi.com |
| 2-Azido-4,6-dinitrobenzaldehyde | - | Intramolecular cyclization | 4,6-Dinitrobenzo[c]isoxazole | researchgate.net |
Catalytic Approaches in this compound Synthesis
Catalysis plays a pivotal role in modern organic synthesis, offering pathways to products with higher efficiency, selectivity, and under milder conditions. unifi.itnih.gov While specific catalytic syntheses of this compound are not extensively reported, general catalytic methods for isoxazole and fused isoxazole synthesis can be applied.
Hypervalent iodine(III) species have been used as catalysts for the intramolecular oxidative cycloaddition of alkyne- or alkene-tethered aldoximes to afford polycyclic isoxazole derivatives in high yields. mdpi.comnih.gov This method is attractive due to the low toxicity of the iodine reagents. The proposed mechanism involves the in-situ generation of a hydroxy(aryl)iodonium species which activates the aldoxime for cyclization. mdpi.com
Furthermore, the use of organocatalysts for the synthesis of isoxazoles is a growing area of interest. For instance, the enolate-mediated 1,3-dipolar cycloaddition of β-functionalized ketones with nitrile oxides can be promoted by organocatalysts. beilstein-journals.org
| Catalyst Type | Reaction | Substrates | Advantages | Ref. |
| Hypervalent Iodine(III) | Intramolecular Oxidative Cycloaddition | Alkyne/alkene-tethered aldoximes | Metal-free, high yields, mild conditions | mdpi.comnih.gov |
| Organocatalysts (e.g., amines) | Enolate-mediated [3+2] Cycloaddition | β-Ketoesters/amides and nitrile oxides | Metal-free, control of selectivity | beilstein-journals.org |
| Copper Salts | [3+2] Cycloaddition | Terminal alkynes and in-situ generated nitrile oxides | High regioselectivity for 3,5-disubstituted isoxazoles | nih.gov |
Emerging Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly influencing the design of synthetic routes, aiming to minimize waste, reduce energy consumption, and use less hazardous substances. mdpi.comacs.org
Eco-Friendly Reaction Conditions and Solvents
A key aspect of green chemistry is the use of environmentally benign solvents or even the elimination of solvents altogether. Water is a particularly attractive solvent for organic synthesis due to its low cost, non-toxicity, and non-flammability. nih.gov It has been demonstrated that nitrile oxide cycloadditions can be efficiently performed in water, sometimes under mild acidic conditions, without the need for a catalyst. nih.gov The synthesis of 3,4,5-trisubstituted isoxazoles has been reported in aqueous medium under mild basic conditions at room temperature. beilstein-journals.org
The use of deep eutectic solvents (DES), such as a mixture of glycerol (B35011) and potassium carbonate, has been shown to be an effective and green catalytic medium for the synthesis of 5-amino-isoxazole-4-carbonitriles. nih.govd-nb.info These solvents are often biodegradable, have low vapor pressure, and can be recycled.
Ultrasound irradiation is another green technology that can accelerate reactions, leading to shorter reaction times, higher yields, and reduced energy consumption. elifesciences.org The ultrasound-assisted synthesis of isoxazole scaffolds represents a promising eco-friendly alternative to traditional heating methods. elifesciences.org
| Green Approach | Specific Example | Advantages | Ref. |
| Water as solvent | Nitrile oxide cycloadditions | Non-toxic, non-flammable, low cost, mild conditions | beilstein-journals.orgnih.gov |
| Deep Eutectic Solvents (DES) | Glycerol/K2CO3 for isoxazole synthesis | Biodegradable, low vapor pressure, recyclable, catalytic medium | nih.govd-nb.info |
| Ultrasound Irradiation | Synthesis of isoxazole scaffolds | Reduced reaction times, increased yields, energy efficiency | elifesciences.org |
| Catalyst-free synthesis | NaCl aqueous solution for 4-arylideneisoxazol-5-ones | Inexpensive and benign catalyst, aqueous medium | researchgate.net |
Process Intensification in Synthetic Routes
The imperative to develop safer, more efficient, and environmentally benign chemical processes has propelled the adoption of process intensification strategies in the synthesis of fine chemicals and pharmaceutical intermediates. For a compound such as this compound, which involves both a heterocyclic core and a nitro functional group, these advanced methodologies offer significant advantages over traditional batch manufacturing. Process intensification, particularly through the use of continuous flow reactors and other advanced technologies, addresses key challenges associated with the synthesis of nitroaromatic compounds, which are often characterized by highly exothermic and potentially hazardous reaction steps.
The synthesis of this compound and its derivatives can be conceptually divided into the formation of the benzisoxazole ring and the introduction of the nitro group. Both of these transformations can be significantly enhanced through process intensification.
Continuous Flow Nitration:
Nitration reactions are notoriously fast and highly exothermic, posing significant safety risks in large-scale batch reactors due to the potential for thermal runaways. acs.org Continuous flow systems, with their high surface-area-to-volume ratio, offer superior heat transfer capabilities, allowing for precise temperature control and minimizing the formation of dangerous hotspots. acs.orgchim.it This enhanced safety profile is a primary driver for the adoption of flow chemistry in nitration processes.
Research on the continuous flow nitration of various aromatic compounds has demonstrated marked improvements in yield, selectivity, and safety compared to batch methods. For instance, the nitration of toluene (B28343) in a continuous flow reactor can be achieved with significantly reduced reaction times and improved control over isomer distribution. acs.org While specific data for the nitration of benzo[c]isoxazole in a flow system is not widely published, the principles are directly transferable. The use of microreactors can further enhance mixing and heat transfer, leading to even more efficient and safer nitration processes. unina.it A study on the nitration of benzaldehyde in a microreactor system highlighted the critical importance of efficient mixing to achieve high yields and reduce reaction times to as little as two minutes. acs.org
Flow Synthesis of the Benzisoxazole Core:
The construction of the benzisoxazole ring system has also been a subject of investigation for process intensification. Flow chemistry has been successfully applied to the synthesis of various isoxazole and benzisoxazole derivatives, often leading to reduced reaction times and increased yields. chim.itresearchgate.net For example, a flow-based methodology for the synthesis of 3-aryl/benzyl-4,5,6,6a-tetrahydro-3aH-pyrrolo[3,4-d]isoxazole derivatives demonstrated a significant reduction in reaction time from hours in conventional heating to mere minutes in a flow system, with improved yields. researchgate.net
Ultrasound-Assisted Synthesis:
In addition to flow chemistry, ultrasound irradiation has emerged as a valuable tool for process intensification in the synthesis of heterocyclic compounds, including isoxazoles. scirp.orgresearchgate.net Sonication can enhance mass transfer and accelerate reaction rates, often leading to higher yields and shorter reaction times under milder conditions. scirp.orgresearchgate.net The ultrasound-assisted synthesis of 3-methyl-4-arylmethylene isoxazole-5(4H)-ones has been reported to be significantly more efficient than conventional methods. researchgate.net This technique could potentially be applied to the synthesis of the this compound core, offering a greener and more efficient alternative to traditional heating methods.
The following table provides a comparative overview of the potential advantages of process intensification techniques over traditional batch processing for key reaction types relevant to the synthesis of this compound, based on data from analogous systems.
| Reaction Type | Method | Reaction Time | Yield | Key Advantages | Reference(s) |
| Aromatic Nitration | Batch | Hours | Variable | - | acs.org |
| Continuous Flow | Minutes to Seconds | Often Improved | Enhanced safety, superior temperature control, improved selectivity | acs.orgchim.it | |
| Heterocycle Synthesis (Isoxazole/Benzisoxazole) | Batch (Conventional Heating) | Hours to Days | Moderate | - | researchgate.net |
| Continuous Flow | Minutes | Good to Excellent | Rapid reaction, automation, scalability, potential for telescoping steps | chim.itresearchgate.net | |
| Ultrasound-Assisted | Minutes to Hours | Good to High | Reduced reaction times, energy efficiency, green solvent compatibility | scirp.orgresearchgate.net |
Nucleophilic Aromatic Substitution (SNAr) Pathways
Nucleophilic aromatic substitution (SNAr) is a key reaction pathway for this compound and its derivatives. This process involves the attack of a nucleophile on the aromatic ring, leading to the displacement of a leaving group. The presence of electron-withdrawing groups is crucial for activating the ring towards this type of reaction. byjus.com
Regioselectivity of Nitro Group Displacement by Anionic Nucleophiles
In reactions with anionic nucleophiles, the 4-nitro group of this compound derivatives is often regioselectively displaced. For instance, the reaction of 3-cyano-4,6-dinitrobenzo[d]isoxazole with various anionic O-, N-, and S-nucleophiles predominantly results in the substitution of the nitro group at the 4-position. researchgate.net However, with an excess of the nucleophilic reagent, the nitro group at the 6-position can also be replaced. researchgate.net This selectivity is attributed to the activation of the C-4 position by the fused isoxazole ring and the second nitro group.
Studies on related systems, such as 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, have shown that while σ-complex formation occurs at the unsubstituted 7-position, slow and regioselective displacement of the 4-nitro group by methoxide (B1231860) can also occur. psu.edu
| Substrate | Nucleophile | Primary Product | Reference |
| 3-Cyano-4,6-dinitrobenzo[d]isoxazole | Anionic O-, N-, S-nucleophiles | 4-substituted-3-cyano-6-nitrobenzo[d]isoxazole | researchgate.net |
| 4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile | Methoxide | 4-Methoxy-6-nitrobenzo[d]isoxazole-3-carbonitrile | psu.edu |
σ-Complex Formation and Meisenheimer Electrophilicity of the Nitrobenzisoxazole System
The interaction of nitroaromatic compounds with nucleophiles often proceeds through the formation of a stable intermediate known as a Meisenheimer complex or σ-complex. researchgate.net In the case of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile, kinetic studies with methoxide ion have revealed the initial formation of a monomethoxyl σ-adduct at the unsubstituted 7-position. psu.edu The rate and equilibrium constants for this process have been determined, allowing for the ranking of this compound's electrophilicity. psu.edu Its electrophilicity is comparable to that of 1,3,6,8-tetranitronaphthalene and 4-nitrobenzofuroxan, but lower than "superelectrophilic" molecules like 4,6-dinitrobenzofuroxan. psu.edu
The stability of the Meisenheimer complex is influenced by the presence of electron-withdrawing groups that can delocalize the negative charge. numberanalytics.com The formation of these adducts is a key step in many SNAr reactions. strath.ac.uk
| Compound | pKa for Meisenheimer Complex Formation (Methanol) | Reference |
| 4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile | 13.50 | psu.edu |
| 4,6-Dinitrobenzofuroxan (DNBF) | 3.75 (with hydroxyl) | psu.edu |
Vicarious Nucleophilic C-Amination Mechanisms
Vicarious Nucleophilic Substitution (VNS) is a method for the nucleophilic replacement of hydrogen in nitroaromatic compounds. organic-chemistry.org This reaction is particularly significant for the direct introduction of an amino group into an aromatic ring, a process known as VNS amination. scispace.com Various aminating agents, such as 4-amino-1,2,4-triazole (B31798) and hydroxylamine derivatives, have been used. scispace.comresearchgate.net
The mechanism involves the formation of a σH-adduct, from which a leaving group attached to the nucleophile is eliminated instead of the unstable hydride anion. scispace.com In the context of nitroazoles, the mechanisms of vicarious nucleophilic C-amination have been a subject of study. researchgate.net For instance, the C-amination of 1-methyl-4-nitroimidazole (B145534) has been investigated, with evidence suggesting a one-electron transfer process can occur. researchgate.net
Role of Electron-Withdrawing Groups in SNAr Facilitation
Electron-withdrawing groups (EWGs) are essential for facilitating SNAr reactions. numberanalytics.com They activate the aromatic ring towards nucleophilic attack and stabilize the intermediate Meisenheimer complex by delocalizing the negative charge. byjus.comnumberanalytics.com The nitro group (-NO2) is a powerful EWG commonly used for this purpose. byjus.com
In the this compound system, the nitro group, in conjunction with the fused isoxazole ring, significantly enhances the electrophilicity of the aromatic ring. The presence of additional EWGs, such as a cyano group or another nitro group, further increases reactivity. researchgate.netpsu.edu The position of the EWG relative to the leaving group is also critical; ortho and para positions allow for resonance stabilization of the intermediate, which is more effective than the inductive stabilization provided by a meta-substituent. byjus.com The activation of aromatic isoxazoles with strong EWGs at the 4-position has enabled reactions like the nucleophilic difluoromethylation at the 5-position. scienceopen.com
Cycloaddition Reactions of this compound
Beyond substitution reactions, this compound and its derivatives can participate in cycloaddition reactions, showcasing their versatility in organic synthesis.
[4+2]-Cycloaddition Reactions as Dienophile and Heterodiene
4,6-Dinitrobenzo[c]isoxazole (4,6-dinitroanthranil) has been shown to act as both a dienophile and a heterodiene in [4+2]-cycloaddition reactions, also known as Diels-Alder reactions. researchgate.net Its superelectrophilic nature makes it reactive towards dienes. researchgate.net Similarly, 4-nitro-2-phenyloxazole, which can be obtained from the thermal isomerization of the corresponding nitroisoxazole, undergoes [2+4] cycloaddition processes with dienes like 2,3-dimethylbuta-1,3-diene. rsc.org
The ability of these nitro-substituted isoxazoles to participate in cycloaddition reactions highlights the significant influence of the nitro group on the electronic properties and reactivity of the heterocyclic system.
1,3-Dipolar Cycloaddition Characteristics with Azomethine Ylides
The inherent electrophilicity of the this compound system, enhanced by the nitro group, makes it a suitable partner in 1,3-dipolar cycloaddition reactions. researchgate.net These reactions are powerful tools for the construction of complex five-membered heterocyclic scaffolds in a single step. nih.gov Specifically, in reactions with azomethine ylides, the C=C bond of the benzene ring, activated by the nitro group, can act as the dipolarophile. This reactivity is analogous to that observed in other highly electron-deficient nitroarenes. researchgate.net
Research on related nitroisoxazole systems demonstrates their utility in such cycloadditions. For instance, a silver(I)-catalyzed, ligand-controlled stereodivergent 1,3-dipolar cycloaddition has been developed for reactions between azomethine ylides and 3-methyl-4-nitro-5-styrylisoxazoles, affording complex heterocycles containing both methylisoxazole and pyrrolidine (B122466) moieties with high stereoselectivity. rsc.org The reaction's success depends on the electrophilic nature of the nitro-substituted isoxazole. The general mechanism for these cycloadditions involves a concerted [3+2] process where the 4π-electron system of the azomethine ylide reacts with the 2π-electron system of the dipolarophile (the activated C=C bond of the nitrobenzo[c]isoxazole). organic-chemistry.org This leads to the formation of pyrrolidine rings fused to the benzisoxazole core. researchgate.net The reactivity and regioselectivity of the cycloaddition are governed by the electronic and steric properties of both the dipole and the dipolarophile. nih.gov
Table 1: Examples of 1,3-Dipolar Cycloaddition Reactions with Related Nitro-Aromatic Systems
| Dipolarophile | Dipole | Catalyst/Conditions | Product Type | Reference |
| 3-Methyl-4-nitro-5-styrylisoxazole | Azomethine ylide | Ag(I) / Chiral Ligand | Pyrrolidine-fused isoxazole | rsc.org |
| 4-Nitrobenzofuroxan | N-Benzyl azomethine ylide | Not specified | Pyrrolidine-fused benzofuroxan | researchgate.net |
| General Nitroarenes | N-Alkylazomethine ylides | Not specified | Fused N-alkylpyrrolidines | researchgate.net |
Ring-Opening Transformations and Rearrangement Mechanisms
The isoxazole ring in this compound contains a relatively labile N-O bond, which is susceptible to cleavage under various conditions, leading to ring-opening transformations and rearrangements. These reactions provide pathways to diverse and functionally rich molecular architectures.
The N-O bond of the isoxazole ring can be cleaved through both chemical and electrochemical methods. rsc.orgnih.gov For isoxazoles substituted with an electron-withdrawing group in the 4-position, such as this compound, electrochemical reduction is a particularly efficient method for N-O bond cleavage. rsc.org This process typically involves the transfer of electrons to the molecule, leading to the reductive scission of the weak N-O bond and formation of an enolised dicarbonylimine functionality. rsc.org
Chemical methods for N-O bond cleavage are also prevalent and utilize a range of reagents. nih.govmdpi.com Transition-metal catalysts, including copper and palladium complexes, are effective in promoting this transformation. clockss.orgsioc-journal.cn For example, Pd(PPh3)4 in the presence of silanes has been used to cleave the N-O bond in bicyclic isoxazolines, yielding enaminones. clockss.org Other common reducing systems include Raney nickel, lithium aluminum hydride (LiAlH4), samarium(II) iodide (SmI2), and molybdenum hexacarbonyl (Mo(CO)6). nih.gov These reactions are synthetically valuable as they transform the stable isoxazole heterocycle into versatile intermediates. mdpi.comnih.gov
A notable transformation of isoxazoles is their ring-opening fluorination when treated with electrophilic fluorinating agents, such as Selectfluor. nih.govchemrxiv.orgorganic-chemistry.org This reaction has been developed for C4-substituted isoxazoles, making it applicable to this compound. researchgate.net The proposed mechanism begins with an electrophilic attack by the fluorinating agent on the isoxazole ring, likely at the C4 position, to form a cationic intermediate. researchgate.netresearchgate.net Subsequent deprotonation, followed by N-O bond cleavage, leads to the formation of a tertiary fluorinated carbonyl compound. nih.govresearchgate.net
This method provides an efficient route to α-fluorocyanoketones and other complex fluorine-containing molecules under mild conditions. nih.govorganic-chemistry.org The reaction tolerates a good range of functional groups. chemrxiv.org The necessity of a substituent at the C4 position is critical; for instance, 5-phenylisoxazole (B86612) (unsubstituted at C4) only undergoes electrophilic aromatic fluorination at the C4 position without subsequent ring opening. researchgate.net
Table 2: Ring-Opening Fluorination of Isoxazoles with Selectfluor
| Substrate Type | Reagent | Conditions | Product Type | Key Finding | Reference |
| C4-Substituted Isoxazoles | Selectfluor | MeCN, 80 °C | Tertiary fluorinated carbonyls (e.g., α-fluorocyanoketones) | Ring-opening is efficient | nih.govorganic-chemistry.org |
| C3,C5-Disubstituted Isoxazoles | Selectfluor | MeCN, 80 °C | Tertiary fluorinated compounds | Reaction proceeds via N-O bond cleavage | researchgate.net |
| C5-Substituted Isoxazole | Selectfluor | Not specified | 4-Fluoro-5-phenylisoxazole | No ring-opening occurs without C4-substituent | researchgate.net |
Reductive cleavage of the isoxazole N-O bond is a powerful strategy to generate highly reactive and synthetically useful intermediates. nih.govresearchgate.net Different reducing agents can lead to distinct product classes. The use of molybdenum hexacarbonyl (Mo(CO)6) in wet acetonitrile (B52724) mediates the reductive ring opening of isoxazoles to produce enamine or enaminone intermediates. nih.gov These intermediates can then undergo in situ cyclization to form new heterocyclic systems, such as pyridones, in a one-pot rearrangement process. nih.gov
Other reducing systems like Raney nickel combined with aluminum chloride (Raney Ni/AlCl3), iron powder with ammonium (B1175870) chloride (Fe/NH4Cl), or catalytic hydrogenation can also be employed. nih.govresearchgate.net These methods transform isoxazolines into β-hydroxyketones or γ-aminoalcohols, depending on the substrate and reaction conditions. nih.gov Yeast-catalyzed reductions have also been reported as a green chemistry approach to achieve this transformation. rsc.orgrsc.org The choice of reducing system is crucial as it dictates the nature of the intermediate generated and the final product obtained. nih.gov
Benzo[c]isoxazoles can undergo base-promoted rearrangements, the most significant of which is the Boulton-Katritzky rearrangement. nih.govbeilstein-journals.org This rearrangement typically involves the transformation of one heterocyclic system into another through a series of bond cleavages and formations. For isoxazoles, this often involves the reaction of a suitably substituted derivative, such as an arylhydrazone, with a base. beilstein-journals.orgbeilstein-journals.org
For example, isoxazolo[4,5-b]pyridine-3-carbaldehyde arylhydrazones readily undergo a base-promoted Boulton-Katritzky rearrangement to yield 1,2,3-triazole derivatives. beilstein-journals.orgbeilstein-journals.org Similar transformations have been reported for benzo[d]isoxazoles. researchgate.netresearchgate.net A DFT study on the rearrangement of a related 4-nitrosobenz[c]isoxazole provides insight into the pseudopericyclic nature of this reaction. nih.gov The process is initiated by the base, which facilitates the ring-opening of the isoxazole and subsequent recyclization to form a more stable heterocyclic product.
Electrophilic Character and Interactions with Weak Nucleophiles
The fusion of the isoxazole ring with a benzene ring, combined with the powerful electron-withdrawing effect of a nitro group at the 4-position, confers a strong electrophilic character upon this compound. psu.edunih.gov This high electrophilicity makes the aromatic ring susceptible to attack by even weak nucleophiles. psu.edu This behavior is characteristic of "superelectrophilic" molecules like 4,6-dinitrobenzofuroxan (DNBF). researchgate.netnih.gov
A key manifestation of this electrophilicity is the ability to form stable Meisenheimer or σ-complexes. psu.edu Kinetic and equilibrium studies on the related 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile have shown that it readily forms a σ-adduct at the unsubstituted C-7 position upon interaction with methoxide ions in methanol. psu.edunih.gov The thermodynamic stability of this adduct provides a quantitative measure of the molecule's electrophilicity. The pKa value for the formation of the methoxy (B1213986) adduct of 4,6-dinitrobenzo[d]isoxazole-3-carbonitrile is 13.50, placing its electrophilicity in the range of potent electrophiles like 1,3,6,8-tetranitronaphthalene and 4-nitrobenzofuroxan. nih.gov
Beyond σ-complex formation, this electrophilic character also facilitates Nucleophilic Aromatic Substitution (SNAr) reactions, where a nucleophile displaces a group (often the nitro group) on the aromatic ring. psu.edu The enhanced electrophilicity of this compound thus opens up diverse avenues for synthetic functionalization through interactions with a wide array of nucleophiles. researchgate.net
Table 3: Comparative Electrophilicity of Nitro-Aromatic Compounds
| Compound | Nucleophile/Solvent | pKa for σ-Adduct Formation | Electrophilicity Comparison | Reference |
| 4,6-Dinitrobenzo[d]isoxazole-3-carbonitrile | MeO⁻ / MeOH | 13.50 | Comparable to 4-nitrobenzofuroxan | psu.edunih.gov |
| 4,6-Dinitrobenzofuroxan (DNBF) | HO⁻ / H₂O | 3.75 | "Superelectrophile" | psu.edu |
| 1,3,5-Trinitrobenzene (TNB) | MeO⁻ / MeOH | 15.5 (approx.) | Common reference electrophile | nih.gov |
Photochemical Reactivity of this compound
The study of the photochemical reactivity of isoxazole derivatives has revealed a rich and complex field, often characterized by rearrangements to various isomeric structures upon exposure to ultraviolet (UV) light. While specific, detailed research findings on the photochemical behavior of this compound are not extensively documented in publicly available literature, the reactivity can be inferred from the well-established photochemical transformations of the broader isoxazole class of compounds.
The primary photochemical reaction of isoxazoles involves isomerization, a process typically initiated by UV irradiation in the range of 200–330 nm. nih.govirispublishers.com This energy input is sufficient to induce the homolytic cleavage of the weak N–O bond within the isoxazole ring. nih.gov
The generally accepted mechanism for the photoisomerization of isoxazoles proceeds through several key intermediates. The initial step is the aforementioned N–O bond homolysis, which results in the formation of a diradical species. This is followed by a ring closure to form a highly strained, transient acyl azirine intermediate. nih.govirispublishers.com This intermediate is pivotal in the photochemical rearrangement cascade. Subsequent cleavage of one of the C-C bonds in the azirine ring can lead to the formation of a vinyl nitrene or a ketenimine, which can then cyclize to form a more stable oxazole (B20620). This rearrangement pathway from an isoxazole to an oxazole is a common observation in the photochemistry of this heterocyclic system. nih.govirispublishers.com
Recent studies have utilized advanced techniques, such as continuous flow reactor technology, to investigate these photoisomerizations. nih.gov These methods allow for precise control over reaction parameters like irradiation time and temperature, which can influence product distribution and yield. For instance, the irradiation of trisubstituted isoxazoles in a flow reactor has been shown to produce isolable ketenimine intermediates, which can then be used in subsequent reactions to form other heterocyclic systems like pyrazoles. nih.gov
The substitution pattern on the isoxazole ring can significantly influence the course of the photochemical reaction. The presence of an aryl group at the 5-position, an ester at the 4-position, and a methyl group at the 3-position has been shown to create a system sufficiently conjugated to absorb UV light from medium-pressure mercury lamps, facilitating these rearrangements. nih.gov While the specific influence of a nitro group at the 4-position of the benzo[c]isoxazole system has not been detailed, the photochemical behavior of other nitroaromatic compounds suggests that the nitro group itself can be photochemically active. For example, studies on nitrobenzene and 4-nitrophenol (B140041) have shown that UV irradiation can lead to degradation and substitution reactions. nih.govpsu.edu
It is important to note that the solvent can also play a role in the photochemical reactivity, although in some studied cases of isoxazole photorearrangements, deoxygenation of the solvent had little effect on the reaction performance. nih.gov Temperature, however, can be a critical factor, with lower temperatures sometimes favoring the formation of fewer colored impurities and higher product yields. nih.gov
Due to the lack of specific experimental data for this compound, a detailed data table of its photochemical properties cannot be constructed. However, the general conditions for the photorearrangement of related isoxazole compounds are summarized below to provide a contextual framework.
Table 1: General Conditions for Photochemical Rearrangement of Isoxazoles
| Parameter | Typical Value/Condition | Source |
| Light Source | Medium-pressure Mercury Lamp | nih.gov |
| Wavelength | 200–330 nm | nih.gov |
| Solvent | Acetonitrile (MeCN), Acetone, Ethyl Acetate (EtOAc), Dichloromethane (DCM) | nih.gov |
| Concentration | ~10-25 mM | nih.gov |
| Temperature | 10–35 °C | nih.gov |
| Key Intermediate | Acyl azirine | nih.govirispublishers.com |
| Common Product | Oxazole | nih.govirispublishers.com |
Computational and Theoretical Investigations of 4 Nitrobenzo C Isoxazole
Electronic Structure Analysis and Molecular Orbitals
Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a pivotal role in chemical reactions. The energy and localization of these orbitals determine the molecule's ability to act as an electron donor or acceptor.
In a related compound, 4-nitro-3-phenylisoxazole, the five-membered isoxazole (B147169) ring is planar, and the nitro group is twisted with respect to this plane. nih.gov For 4-Nitrobenzo[c]isoxazole, the HOMO is expected to be distributed over the benzo[c]isoxazole ring system, with significant contributions from the fused benzene (B151609) ring and the isoxazole moiety. The presence of the electron-withdrawing nitro group significantly influences the energy levels of the molecular orbitals. The LUMO, on the other hand, is anticipated to be predominantly localized on the nitro group and the adjacent atoms of the isoxazole ring, indicating that these are the primary sites for nucleophilic attack.
The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the chemical reactivity and kinetic stability of a molecule. A smaller HOMO-LUMO gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. Computational studies on similar nitro-containing heterocyclic systems have shown that the introduction of a nitro group generally lowers the energies of both the HOMO and LUMO, and often reduces the HOMO-LUMO gap, thereby increasing the molecule's reactivity.
Table 1: Frontier Molecular Orbital Energies for a Structurally Related Compound (Illustrative)
| Molecular Orbital | Energy (eV) |
| HOMO | -7.25 |
| LUMO | -3.50 |
| HOMO-LUMO Gap | 3.75 |
Note: The data in this table is illustrative and based on general values for similar nitroaromatic heterocyclic compounds. Specific values for this compound would require dedicated DFT calculations.
Frontier Molecular Orbital (FMO) Theory in Reactivity Prediction
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting the outcome of chemical reactions. The interaction between the HOMO of one reactant and the LUMO of another governs the reaction pathway.
For this compound, the low-lying LUMO, heavily influenced by the nitro group, makes it a potent electrophile. In reactions with nucleophiles, the interaction between the HOMO of the nucleophile and the LUMO of this compound will be the dominant stabilizing interaction. The regioselectivity of such reactions can be predicted by examining the atomic orbital coefficients of the LUMO. The atoms with the largest coefficients in the LUMO are the most likely sites for nucleophilic attack.
Conversely, in reactions where this compound acts as a nucleophile, the HOMO will be the key orbital. The sites with the largest atomic orbital coefficients in the HOMO will be the most nucleophilic centers. The presence of the nitro group, being strongly electron-withdrawing, will generally decrease the nucleophilicity of the molecule.
Charge Distribution and Electrostatic Potential Mapping
The charge distribution within a molecule provides a clear picture of its polarity and the location of electron-rich and electron-poor regions. This is visualized effectively through Molecular Electrostatic Potential (MEP) maps.
An MEP map of this compound is expected to show a significant negative electrostatic potential (typically colored red or yellow) around the oxygen atoms of the nitro group, indicating a high electron density and susceptibility to electrophilic attack. The hydrogen atoms of the benzene ring would exhibit a positive electrostatic potential (blue), rendering them susceptible to nucleophilic attack. The nitrogen atom of the nitro group would likely have a positive potential due to the strong electron-withdrawing nature of the attached oxygen atoms.
These electrostatic potential maps are invaluable for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are crucial in biological systems and materials science. The distinct regions of positive and negative potential on the molecular surface of this compound will govern its interactions with other molecules.
Quantum Chemical Studies on Reaction Mechanisms
Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the detailed mechanisms of chemical reactions involving this compound. These studies can map out the entire reaction pathway, including the identification of transition states and intermediates.
Density Functional Theory (DFT) for Transition State Analysis and Reaction Pathways
Density Functional Theory (DFT) has become a standard tool for investigating reaction mechanisms due to its balance of accuracy and computational cost. By applying DFT methods, the geometries of reactants, products, intermediates, and, most importantly, transition states can be optimized.
For a hypothetical reaction involving this compound, such as a nucleophilic aromatic substitution, DFT calculations can be used to locate the transition state structure. The transition state is a first-order saddle point on the potential energy surface, and its geometry provides crucial information about the bond-making and bond-breaking processes. The energy of the transition state relative to the reactants determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
In a study on fluorescent derivatives of a related compound, 3H-imidazo[4',5':3,4]benzo[c]isoxazole, DFT calculations were successfully employed to determine the optimized geometries and predict spectroscopic properties. nih.gov A similar approach for this compound would provide valuable insights into its reactivity.
Potential Energy Surface (PES) and Intrinsic Reaction Coordinate (IRC) Calculations
The Potential Energy Surface (PES) is a conceptual and mathematical representation of the energy of a molecule as a function of its geometry. For a chemical reaction, the PES maps out all possible geometric arrangements of the atoms and their corresponding energies.
Intrinsic Reaction Coordinate (IRC) calculations are performed to trace the minimum energy path on the PES that connects the transition state to the reactants and products. An IRC calculation starts from the optimized transition state geometry and follows the steepest descent path in both the forward and reverse directions. This confirms that the identified transition state indeed connects the desired reactants and products.
By performing IRC calculations for reactions involving this compound, a detailed reaction coordinate diagram can be constructed. This diagram illustrates the energy profile of the reaction, showing the relative energies of the reactants, transition state, any intermediates, and the products. This provides a comprehensive understanding of the reaction mechanism and its energetic landscape.
Lack of Specific Research on
Following a comprehensive review of available scientific literature, it has been determined that there is a notable absence of specific research applying the requested advanced computational and theoretical methods directly to the chemical compound This compound . While the methodologies outlined in the query—such as Conceptual Density Functional Theory (CDFT), Molecular Electron Density Theory (MEDT), Nonadiabatic Dynamics Simulations, Quantum Theory of Atoms in Molecules (QTAIM), Natural Bond Orbital (NBO) Analysis, and Molecular Dynamics (MD) Simulations—are established and widely used in computational chemistry, their specific application to this compound is not documented in the accessible scientific literature.
The search for detailed research findings, including data tables on Fukui indices, global reactivity indexes, bond evolution analysis, photoinduced processes, charge transfer interactions, and mechanistic insights for this particular molecule, did not yield any specific studies. The available research focuses on broader categories of related compounds, such as other nitroaromatic molecules or different isoxazole derivatives. Extrapolating from these related compounds would not adhere to the strict focus on this compound as requested.
Therefore, it is not possible to generate a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this compound due to the lack of specific published research on this compound within the specified computational frameworks.
Advanced Spectroscopic Characterization in Mechanistic and Structural Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation and Structural Assignments
NMR spectroscopy is a cornerstone for the structural analysis of organic molecules, offering detailed information about the carbon-hydrogen framework and the chemical environment of specific nuclei.
Proton NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For aromatic systems like 4-Nitrobenzo[c]isoxazole, the chemical shifts (δ) of the protons on the benzene (B151609) ring are influenced by the electron-withdrawing nature of both the fused isoxazole (B147169) ring and the nitro group. This typically results in a downfield shift of the aromatic protons compared to unsubstituted benzene.
In related nitroisoxazole structures, such as 4-nitro-3-phenylisoxazole, the isoxazole proton appears as a sharp singlet significantly downfield, for instance at 9.37 ppm rsc.org. For this compound, the protons on the benzoid ring would exhibit characteristic splitting patterns (e.g., doublets, triplets, or multiplets) based on their coupling with adjacent protons, allowing for their precise assignment.
Table 1: Representative ¹H NMR Data for Related Nitroisoxazole Compounds
| Compound | Proton Signal | Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|---|
| 4-nitro-3-phenylisoxazole rsc.org | Isoxazole-H | 9.37 | s |
| 4-nitro-3-phenylisoxazole rsc.org | Phenyl-H | 7.51 - 7.73 | m |
| 3-(4-nitrophenyl)-5-phenylisoxazole rsc.org | Isoxazole-H | 6.91 | s |
Data recorded in CDCl₃. s = singlet, m = multiplet.
¹³C NMR spectroscopy maps the carbon skeleton of a molecule. The chemical shifts of carbon atoms in this compound are affected by hybridization and the electronic effects of substituents. Carbons directly attached to the electron-withdrawing nitro group and those within the heterocyclic isoxazole ring are typically shifted downfield. Quaternary carbons, which are not attached to any protons, often show weaker signals due to longer relaxation times and the absence of the Nuclear Overhauser Effect (NOE) huji.ac.il. The signals for the carbons of the isoxazole ring itself are characteristic; for example, in 4-nitro-3-phenylisoxazole, the isoxazole carbons appear at δ 164.0 and 156.6 ppm rsc.org.
Table 2: Representative ¹³C NMR Data for Related Nitroisoxazole Compounds
| Compound | Carbon Signal | Chemical Shift (δ, ppm) |
|---|---|---|
| 4-nitro-3-phenylisoxazole rsc.org | Isoxazole C=N | 156.6 |
| 4-nitro-3-phenylisoxazole rsc.org | Isoxazole C-NO₂ | 134.2 |
| 4-nitro-3-phenylisoxazole rsc.org | Isoxazole C-Ph | 164.0 |
| 3-(4-nitrophenyl)-5-phenylisoxazole rsc.org | Isoxazole C-5 | 171.4 |
| 3-(4-nitrophenyl)-5-phenylisoxazole rsc.org | Isoxazole C-3 | 161.1 |
Data recorded in DMSO-d₆ or CDCl₃.
Heteronuclear NMR techniques that probe nuclei other than ¹H and ¹³C are powerful for unambiguous structural confirmation, especially in complex heterocyclic systems. For isoxazoles, ¹⁴N or ¹⁵N NMR can be particularly informative. Solid-state ¹³C{¹⁴N} Rotational-Echo Double-Resonance (REDOR) NMR spectroscopy has been demonstrated as an effective "attached nitrogen test" iastate.edunih.gov. This experiment allows for the selective observation of carbon atoms that are directly bonded to nitrogen.
In the case of an isoxazole, this technique would clearly distinguish it from its oxazole (B20620) isomer. For isoxazole, only one carbon signal (C3) would appear in the ¹⁴N-filtered ¹³C NMR spectrum, as it is the only carbon in the ring directly bonded to the nitrogen atom iastate.edunih.gov. This method would unequivocally confirm the N-O connectivity in the this compound ring system.
Two-dimensional (2D) NMR experiments, such as Heteronuclear Multiple Bond Correlation (HMBC), are crucial for assembling the complete molecular structure by revealing long-range (2-3 bond) correlations between protons and carbons. For this compound, HMBC would be instrumental in assigning the quaternary carbons of the fused ring system and confirming the position of the nitro group researchgate.net.
Key HMBC correlations would include:
Correlations from the aromatic protons to the carbons of the isoxazole ring, confirming the fusion of the two rings.
Correlations from the aromatic protons adjacent to the nitro group to the carbon atom bearing the nitro substituent, verifying its position.
Correlations between protons and carbons across the entire benzo-fused system to provide a complete and unambiguous assignment of the ¹H and ¹³C spectra researchgate.net.
Infrared (IR) Spectroscopy for Functional Group Analysis and Reaction Monitoring
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show distinct absorption bands corresponding to its key structural features.
The most prominent signals would be from the nitro group (NO₂), which exhibits two strong, characteristic stretching vibrations: an asymmetric stretch typically in the 1500–1560 cm⁻¹ region and a symmetric stretch in the 1300–1370 cm⁻¹ region researchgate.net. The vibrations of the isoxazole ring itself also produce characteristic bands, including C=N, N-O, and C-O stretching rjpbcs.com. The aromatic C-H and C=C stretching vibrations from the benzene ring would also be present.
Table 3: Expected Characteristic IR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
|---|---|---|
| Nitro (NO₂) | Asymmetric Stretch | ~1550 |
| Nitro (NO₂) | Symmetric Stretch | ~1340 |
| Aromatic Ring | C=C Stretch | ~1600, ~1475 |
| Isoxazole Ring | C=N Stretch | ~1610 |
| Isoxazole Ring | N-O Stretch | ~1150 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Adduct Characterization
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound is dominated by its aromatic chromophore, which is extended by the fused isoxazole ring and substituted with a powerful auxochromic and chromophoric nitro group.
The spectrum is expected to show intense absorption bands corresponding to π → π* transitions associated with the conjugated aromatic system. The presence of the nitro group, with its non-bonding electrons, may also give rise to a lower-intensity n → π* transition. The specific position of the absorption maxima (λ_max) is sensitive to the solvent polarity. In related nitroaromatic compounds, these transitions result in strong absorption in the UV region, often extending into the visible part of the spectrum, which can render the compound colored . This technique is valuable for characterizing the electronic structure and for monitoring reactions that involve changes to the conjugated system.
High-Resolution Mass Spectrometry (HRMS) in Product Characterization
Information regarding the use of High-Resolution Mass Spectrometry for the characterization of this compound or its reaction products could not be found in the search results. This technique is crucial for determining the precise elemental composition of newly synthesized compounds by measuring the mass-to-charge ratio to a very high degree of accuracy. However, no specific studies detailing the HRMS analysis of products derived from this compound were identified.
Single-Crystal X-ray Diffraction for Solid-State Molecular Structures
No studies detailing the determination of the solid-state molecular structure of this compound using single-crystal X-ray diffraction were found in the search results. This analytical method provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and crystal packing information. Without such studies, a definitive analysis of the compound's solid-state conformation and intermolecular interactions cannot be provided.
4 Nitrobenzo C Isoxazole As a Strategic Precursor in Organic Synthesis
Synthesis of Diverse Benzo[c]isoxazole Derivatives and Analogs
The inherent reactivity of the benzo[c]isoxazole core, particularly when substituted with an electron-withdrawing nitro group, allows it to serve as a foundational scaffold for generating a variety of derivatives. Synthetic strategies often involve modifications of the nitro group or reactions that maintain the core bicyclic structure while adding new functional groups.
Key transformations include the reduction of the nitro group to an amine, which can then be further functionalized, or nucleophilic aromatic substitution reactions. These approaches enable the introduction of a wide range of substituents, leading to a library of benzo[c]isoxazole analogs with tailored electronic and steric properties for various applications in medicinal chemistry and materials science.
Applications in Fused Heterocyclic System Construction
A significant application of 4-nitrobenzo[c]isoxazole in organic synthesis is its use as an intermediate for constructing more complex fused heterocyclic systems. The strategic cleavage of the isoxazole (B147169) N-O bond unmasks reactive functionalities on the benzene (B151609) ring, typically an ortho-amino ketone or a related species. This transformation provides a powerful method for building new rings onto the original benzene core.
Pyridines and Pyridones from Isoxazole Ring Opening and Cyclization
The conversion of isoxazoles into pyridines represents a classic ring transformation strategy. This process typically involves an inverse electron-demand hetero-Diels-Alder reaction between the isoxazole and an electron-rich olefin, such as an enamine. rsc.org The reaction proceeds through a [4+2] cycloaddition to form a bicyclic intermediate, which then undergoes ring-opening and subsequent elimination to yield the pyridine (B92270) core. rsc.org
While the general mechanism is well-studied, its application to benzo[c]isoxazole allows for the synthesis of quinoline (B57606) precursors and other fused pyridine systems. The reaction is often catalyzed by a Lewis acid, such as TiCl₄, which facilitates the initial cycloaddition and subsequent rearrangement steps. rsc.org Computational studies suggest that the pathway involves the formation of an oxaza-[2.2.1]-bicycle, which then opens before the final elimination step to yield the aromatic product. rsc.org
Quinazolines and Related Structures via Benzo[c]isoxazole Intermediates
Benzo[c]isoxazoles serve as masked ortho-aminobenzoyl compounds, which are key precursors for the synthesis of quinazolines and quinazolinones. Reductive cleavage of the N-O bond in a benzo[c]isoxazole derivative reveals an ortho-amino ketone or aldehyde. This intermediate can then undergo condensation and cyclization with a suitable nitrogen source, such as an amine or amide, to form the quinazoline (B50416) ring system. mdpi.com
For instance, the reduction of a (2-nitrophenyl)isoxazole, a related precursor, with reagents like zinc or iron in acetic acid can initiate a cascade reaction. nih.gov This involves reduction of the nitro group to an aniline, followed by cleavage of the isoxazole ring and subsequent intramolecular cyclization to form quinoline or quinazolinone-type structures. nih.gov This heterocycle-to-heterocycle transformation strategy is a powerful tool for generating skeletal diversity in drug discovery. nih.gov The combination of isoxazole and quinazolinone moieties in a single molecule is an area of interest for developing new pharmacologically active agents. nih.govresearchgate.net
Generation of Ortho-Aminoarylketones from Benzo[c]isoxazolium Salts
A highly effective use of benzo[c]isoxazoles is their conversion into valuable ortho-aminoarylketone building blocks. This transformation is typically achieved in a two-step process. First, the benzo[c]isoxazole is N-alkylated to form a benzo[c]isoxazolium salt. chemicalbook.com This step activates the molecule towards nucleophilic attack. Common alkylating agents include Meerwein's reagent (Et₃OBF₄) or trialkylorthoformates in the presence of a Lewis acid. chemicalbook.com
In the second step, the resulting quaternary salt is treated with a reducing agent, such as sodium dithionite (B78146) (Na₂S₂O₄) or zinc in acetic acid. chemicalbook.com This treatment reductively cleaves the weak N-O bond, opening the isoxazole ring to generate an ortho-alkylaminobenzophenone or a related ortho-aminoarylketone. chemicalbook.com This method provides a reliable route to these important synthetic intermediates, which are precursors to acridones, quinolines, and other heterocyclic systems.
| Precursor | Reagents | Product |
| Benzo[c]isoxazole | 1. Et₃OBF₄2. Na₂S₂O₄ or Zn/AcOH | o-Ethylaminobenzophenone |
| Substituted Benzo[c]isoxazole | 1. Alkylating Agent2. Reducing Agent | Substituted o-Alkylaminoarylketone |
Formation of Structurally Complex Polycyclic Compounds
The reactivity of the benzo[c]isoxazole scaffold makes it an excellent starting point for the synthesis of complex, multi-ring structures. Intramolecular cycloaddition reactions are a particularly powerful strategy for this purpose. mdpi.com By attaching a dipolarophile (such as an alkyne or alkene) to the benzo[c]isoxazole molecule, an intramolecular reaction can be triggered to form new fused rings.
For example, an N-propargyl-substituted benzimidazole-aldoxime can undergo an intramolecular nitrile oxide cycloaddition (INOC) to generate a novel tetracyclic isoxazole-containing ring system. mdpi.com This approach, where two rings are formed in a single step, is highly efficient for building molecular complexity. Such strategies are employed to create novel heterocyclic systems, including those with fused isoxazole, pyrrole, and imidazole (B134444) rings, which are of interest in medicinal chemistry and materials science. mdpi.comrsc.org
Structure Reactivity Relationship Studies in 4 Nitrobenzo C Isoxazole Analogs
Impact of Substituents on Electrophilicity and Nucleophilic Reactivity
The 4-nitrobenzo[c]isoxazole scaffold is inherently electron-deficient, making it highly susceptible to nucleophilic attack. This electrophilicity is primarily dictated by the potent electron-withdrawing nature of the nitro group, which significantly lowers the electron density of the aromatic system. The reactivity of analogs can be further modulated by the introduction of additional substituents on the benzene (B151609) ring.
The effect of substituents on the electrophilicity of the aromatic ring in this compound analogs follows well-established principles of physical organic chemistry. Electron-withdrawing groups (EWGs) enhance the electrophilic character of the molecule, thereby increasing its reactivity towards nucleophiles. Conversely, electron-donating groups (EDGs) decrease electrophilicity and slow down the rate of nucleophilic substitution reactions.
Detailed research findings indicate that the rate of nucleophilic aromatic substitution (SNAr) reactions is highly sensitive to the electronic nature of the substituents. For instance, the presence of a second nitro group or a trifluoromethyl group on the benzene ring would be expected to dramatically increase the rate of substitution compared to the parent this compound. In contrast, methoxy (B1213986) or amino substituents would deactivate the ring towards nucleophilic attack.
The position of the substituent relative to the site of nucleophilic attack is also crucial. For an SNAr reaction, substituents that can stabilize the negative charge of the Meisenheimer intermediate through resonance or induction will have the most pronounced effect. Typically, EWGs at positions that are ortho or para to the site of attack provide the greatest rate enhancement.
| Substituent (X) | Electronic Effect | Expected Impact on Electrophilicity | Predicted Reactivity towards Nucleophiles |
|---|---|---|---|
| -NO2 | Strongly Electron-Withdrawing | Strongly Increased | Greatly Accelerated |
| -CN | Strongly Electron-Withdrawing | Strongly Increased | Greatly Accelerated |
| -CF3 | Strongly Electron-Withdrawing | Strongly Increased | Greatly Accelerated |
| -Cl | Weakly Electron-Withdrawing | Slightly Increased | Moderately Accelerated |
| -H | Neutral (Reference) | Baseline | Baseline |
| -CH3 | Weakly Electron-Donating | Slightly Decreased | Slightly Retarded |
| -OCH3 | Strongly Electron-Donating | Strongly Decreased | Greatly Retarded |
| -NH2 | Strongly Electron-Donating | Strongly Decreased | Greatly Retarded |
Influence of Ring-Annelation on Aromaticity and Reactivity
The fusion of a benzene ring to the isoxazole (B147169) core, known as annelation, has a profound impact on the aromaticity and, consequently, the reactivity of the resulting molecule. In the case of benzo[c]isoxazole, also known as anthranil, the fusion at the 'c' bond of the isoxazole ring leads to a system with lower stability compared to its isomers, such as benzo[d]isoxazole.
This reduced stability is attributed to a disruption of the aromatic sextet of the isoxazole ring and the introduction of cross-conjugation. The inherent strain and decreased aromatic character of the benzo[c]isoxazole nucleus make it more reactive. The isoxazole ring in this configuration is more susceptible to ring-opening reactions and nucleophilic attack than in more stable, fully aromatic heterocyclic systems.
The nitro group at the 4-position further exacerbates this inherent reactivity by strongly polarizing the molecule. The combination of the strained benzo[c]isoxazole core and the activating nitro group results in a highly electrophilic aromatic system, primed for reactions with a wide range of nucleophiles. Computational studies on related systems have shown that such annelation can lead to a localization of double bond character within the heterocyclic ring, which can be a site for preferential attack.
| Compound | Annelation Type | Relative Aromaticity of Isoxazole Ring | Predicted Ground State Stability | Expected Reactivity towards Nucleophiles |
|---|---|---|---|---|
| Isoxazole | None | High | High | Low |
| Benzo[d]isoxazole | Linear | Moderate | Moderate | Moderate |
| Benzo[c]isoxazole | Angular | Low | Low | High |
Emerging Research Directions and Future Perspectives in 4 Nitrobenzo C Isoxazole Chemistry
Development of Novel Catalytic Transformations Involving 4-Nitrobenzo[c]isoxazole
The reactivity of the this compound scaffold opens avenues for a range of catalytic transformations, enabling the synthesis of diverse and complex molecules.
One of the most promising areas of research is the catalytic reduction of the nitro group . This transformation would yield 4-aminobenzo[c]isoxazole, a valuable building block for the synthesis of pharmaceuticals and other functional materials. While specific studies on this compound are emerging, research on related nitroaromatic compounds suggests that this reduction can be achieved with high efficiency and selectivity using various catalytic systems.
| Catalyst System | Reactant | Product | Potential Advantages |
| Palladium on Carbon (Pd/C) | Nitroaromatics | Aminoaromatics | High efficiency, widely used |
| Nickel Nanoparticles | Nitroaromatics | Aminoaromatics | Cost-effective, magnetic recovery |
| Biocatalysts (e.g., enzymes from anaerobic bacteria) | Nitroaromatic compounds | Aminoaromatic compounds | Mild reaction conditions, high selectivity |
Transition-metal catalyzed cross-coupling reactions represent another fertile ground for investigation. nih.gov The benzo[c]isoxazole core can be functionalized through reactions like Suzuki, Heck, and Sonogashira couplings, allowing for the introduction of a wide array of substituents. rsc.orgrsc.org Palladium-catalyzed C-H activation is a particularly powerful tool for the direct functionalization of the benzo[c]isoxazole ring system, offering atom-economical routes to novel derivatives. researchgate.net
Furthermore, the exploration of biocatalytic transformations is a burgeoning field. Enzymes from various microorganisms have been shown to catalyze the reduction of nitroaromatic compounds under mild and environmentally benign conditions. durham.ac.uk The application of such biocatalysts to this compound could provide highly selective and sustainable routes to valuable derivatives.
Exploration of New Synthetic Pathways and Green Chemistry Innovations
The development of environmentally friendly and efficient synthetic methods is a paramount goal in modern chemistry. For this compound, several green chemistry approaches hold significant promise.
Microwave-assisted synthesis has emerged as a powerful technique for accelerating organic reactions. mdpi.com The application of microwave irradiation to the nitration of benzo[c]isoxazole or the cyclization reactions to form the core structure could lead to significantly reduced reaction times, increased yields, and cleaner reaction profiles.
Ultrasound-assisted synthesis is another green technique that utilizes acoustic cavitation to enhance reaction rates and yields. researchgate.netnih.gov Sonication can be particularly beneficial for heterogeneous reactions and can promote the synthesis of this compound and its derivatives under milder conditions. mdpi.com
Continuous flow chemistry offers numerous advantages over traditional batch processing, including improved safety, scalability, and process control. durham.ac.ukorganic-chemistry.orgnih.govmdpi.com The synthesis of this compound in a continuous flow reactor could enable the on-demand production of this important intermediate with high purity and efficiency. durham.ac.uk
The following table summarizes potential green synthetic approaches for this compound:
| Green Chemistry Approach | Potential Application in this compound Synthesis | Key Advantages |
| Microwave-Assisted Synthesis | Nitration of benzo[c]isoxazole; Cyclization to form the ring system | Reduced reaction times, higher yields, cleaner reactions |
| Ultrasound-Assisted Synthesis | Promotion of heterogeneous reactions in the synthetic sequence | Enhanced reaction rates, milder conditions |
| Continuous Flow Chemistry | On-demand synthesis, improved safety and scalability | Precise control over reaction parameters, enhanced safety |
Advanced Spectroscopic and Computational Approaches for Deeper Mechanistic Understanding
A thorough understanding of the structure, reactivity, and reaction mechanisms of this compound is crucial for its effective utilization. Advanced spectroscopic and computational methods are indispensable tools in this endeavor.
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is fundamental for the structural elucidation of this compound and its derivatives. beilstein-journals.orgniscair.res.inresearchgate.netrsc.orgrsc.org Detailed analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOE) can provide valuable insights into the precise three-dimensional structure of these molecules.
Mass spectrometry (MS) is essential for determining the molecular weight and fragmentation patterns of these compounds. nih.govresearchgate.net High-resolution mass spectrometry (HRMS) provides exact mass measurements, confirming the elemental composition. Tandem mass spectrometry (MS/MS) experiments can be used to probe the fragmentation pathways, offering clues about the molecule's stability and reactivity. nih.gov
Computational chemistry , particularly Density Functional Theory (DFT), is a powerful tool for investigating the electronic structure, reactivity, and spectroscopic properties of this compound. mdpi.comnih.govresearchgate.netresearchgate.netnih.gov DFT calculations can be used to:
Predict NMR and vibrational spectra to aid in experimental characterization. nih.govresearchgate.net
Determine the energies of frontier molecular orbitals (HOMO and LUMO) to understand reactivity. researchgate.net
Model reaction pathways and transition states to elucidate reaction mechanisms. mdpi.com
The integration of these advanced techniques will provide a comprehensive understanding of the chemical behavior of this compound, facilitating the rational design of new reactions and materials.
Design of Next-Generation Benzo[c]isoxazole Scaffolds for Chemical Research
The unique structural and electronic properties of the benzo[c]isoxazole core make it an attractive scaffold for the design of novel molecules with diverse applications in chemical research.
The development of combinatorial libraries of benzo[c]isoxazole derivatives is a key strategy for the discovery of new functional molecules. nih.govrsc.org By systematically varying the substituents on the benzo[c]isoxazole ring, large collections of compounds can be synthesized and screened for desired properties. nih.gov
The design of photo-switchable benzo[c]isoxazole derivatives is another exciting research direction. researchgate.netresearchgate.net By incorporating photochromic moieties into the benzo[c]isoxazole scaffold, it may be possible to create molecules whose properties can be controlled with light, opening up applications in areas such as molecular switches and smart materials. researchgate.net
Bioisosteric replacement is a powerful strategy in medicinal chemistry for optimizing the properties of bioactive molecules. nih.govcambridgemedchemconsulting.comnih.govrsc.org The this compound scaffold can serve as a bioisostere for other functional groups in the design of new drug candidates. Conversely, the nitro group or the isoxazole (B147169) ring itself can be replaced with other groups to fine-tune the biological activity and pharmacokinetic properties of benzo[c]isoxazole-based compounds.
The following table highlights potential areas for the design of new benzo[c]isoxazole scaffolds:
| Design Strategy | Potential Application | Desired Outcome |
| Combinatorial Synthesis | High-throughput screening | Discovery of novel functional molecules |
| Photo-switchable Derivatives | Molecular switches, smart materials | Light-controllable properties |
| Bioisosteric Replacement | Medicinal chemistry | Optimization of biological activity and pharmacokinetics |
| Fluorescent Probes | Bioimaging, sensing | Molecules for detecting specific analytes or biological processes |
Q & A
Q. What synthetic methodologies are commonly employed to prepare 4-nitrobenzo[c]isoxazole derivatives?
- Methodological Answer : A standard approach involves condensation reactions between substituted benzaldehydes and nitro-containing precursors. For example, refluxing substituted benzaldehydes with nitroacetate esters in ethanol under acidic conditions (e.g., glacial acetic acid) yields isoxazole derivatives . Alternatively, copper-catalyzed cycloaddition of nitrile oxides with dipolarophiles (e.g., β-keto esters) provides fully substituted isoxazoles under mild conditions . Characterization typically employs IR and NMR spectroscopy to confirm the C=O (1730–1710 cm⁻¹) and isoxazole proton signals (δ 6.55–6.90 ppm in ^1H-NMR) .
Q. How are spectroscopic techniques utilized to confirm the structure of this compound derivatives?
- Methodological Answer : IR spectroscopy identifies functional groups like ester C=O (1730–1710 cm⁻¹) and vinyl C=C (1648–1621 cm⁻¹). ^1H-NMR reveals the isoxazole C4-H proton as a singlet (δ 6.55–6.90 ppm) and trans-vinyl protons (J = 12–16 Hz). ^13C-NMR confirms isoxazole carbons (e.g., δC-4 at ~99 ppm, δC-5 at ~156 ppm) and ester carbonyls (δ ~171 ppm). Mass spectrometry (e.g., molecular ion peaks and fragmentation patterns) further validates molecular weight and stability .
Q. What thermodynamic data are available for isoxazole reactions, and how are they applied in synthesis optimization?
- Methodological Answer : Enthalpy of reaction (ΔrH°) and boiling points (Tboil) for intermediates are critical for solvent selection and reflux conditions. NIST Standard Reference Database 69 provides validated thermochemical data, such as ΔrH° for nitro group incorporation and cyclization steps. These parameters guide reaction scalability and energy efficiency .
Advanced Research Questions
Q. How do photodissociation mechanisms of isoxazole derivatives inform their stability under UV exposure?
- Methodological Answer : Double photoionization studies reveal that this compound undergoes cleavage at the N–O bond, producing nitroxyl (HNO) and aromatic fragments. Time-resolved PEPIPICO (Photoelectron Photoion Coincidence) experiments and DFT calculations map dissociation pathways, showing both direct (concerted) and indirect (stepwise) mechanisms. Branching ratios depend on substituent electron-withdrawing effects, such as the nitro group .
Q. What computational strategies are used to predict the biological activity of this compound derivatives?
- Methodological Answer : Density Functional Theory (DFT) optimizes molecular geometries and calculates frontier orbitals (HOMO-LUMO) to predict reactivity. Molecular docking (e.g., AutoDock Vina) evaluates binding affinities to targets like HDAC or COX-2, guided by electrostatic potential maps. MD simulations (e.g., GROMACS) assess dynamic interactions, such as hydrophobic stabilization in protein pockets, as seen in anti-inflammatory isoxazole derivatives .
Q. How do reaction conditions influence regioselectivity in isoxazole synthesis?
- Methodological Answer : Regioselectivity is controlled by catalyst choice and solvent polarity. Copper(II) acetate promotes [3+2] cycloaddition of nitrile oxides to β-keto esters, favoring 3,5-disubstituted isoxazoles. In contrast, base-mediated cyclization (e.g., Et2NH) shifts selectivity toward 3,4,5-trisubstituted products via oxime intermediates. Solvent-free microwave-assisted methods enhance yields (>80%) by reducing side reactions .
Q. What analytical challenges arise in quantifying low-concentration isoxazole metabolites in biological systems?
- Methodological Answer : LC-MS/MS with MRM (Multiple Reaction Monitoring) mode improves sensitivity for trace metabolites. Deuterated internal standards correct matrix effects, while solid-phase extraction (SPE) using C18 columns isolates isoxazole derivatives from plasma. Validation follows FDA guidelines for linearity (R² > 0.99), LOQ (≤1 ng/mL), and recovery rates (85–115%) .
Data Contradictions and Resolution
- Synthetic Yields : highlights discrepancies in yield predictions for low-yield reactions when training data are limited. Cross-validation with experimental benchmarks (e.g., GC-MS purity checks) resolves these issues .
- Orientation of Drug Binding : While amantadine targets wild-type M2 proton channels with its amine group facing inward, biaryl isoxazoles adopt a reversed orientation (amine-up) due to hydrophobic interactions and hydrogen bonding with Asn31. MD simulations and REDOR NMR confirm this divergence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
